Pectolinarin

Catalog No.
S571580
CAS No.
28978-02-1
M.F
C29H34O15
M. Wt
622.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pectolinarin

CAS Number

28978-02-1

Product Name

Pectolinarin

IUPAC Name

5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C29H34O15

Molecular Weight

622.6 g/mol

InChI

InChI=1S/C29H34O15/c1-11-20(31)23(34)25(36)28(41-11)40-10-18-21(32)24(35)26(37)29(44-18)43-17-9-16-19(22(33)27(17)39-3)14(30)8-15(42-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-26,28-29,31-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,26+,28+,29+/m0/s1

InChI Key

DUXQKCCELUKXOE-CBBZIXHGSA-N

Synonyms

7-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, pectolinarin

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O

Antioxidant Properties

Studies have shown that pectolinarin possesses potent antioxidant properties. It can scavenge free radicals, which are unstable molecules that can damage cells and contribute to various diseases []. Pectolinarin's ability to neutralize free radicals has been demonstrated in cell-based assays, indicating its potential for protecting against oxidative stress-related conditions like cardiovascular disease and neurodegenerative disorders [].

Anti-Inflammatory Effects

Pectolinarin has been shown to exhibit anti-inflammatory properties in various models. It can suppress the production of inflammatory mediators like cytokines and enzymes, which play a crucial role in the inflammatory response []. These findings suggest that pectolinarin may be beneficial in managing inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease [].

Hepatoprotective Activity

Research suggests that pectolinarin can protect the liver from damage caused by various factors, including toxins and drugs. Studies have shown that pectolinarin can improve liver function markers and reduce oxidative stress in the liver in animal models []. These findings suggest potential applications for pectolinarin in preventing and treating liver diseases.

Other Potential Applications

Preliminary research also suggests potential applications of pectolinarin in managing other health conditions, including:

  • Diabetes: Pectolinarin may improve blood sugar control and insulin sensitivity [].
  • Cancer: Pectolinarin may exhibit anti-tumor properties by inhibiting the growth and proliferation of cancer cells [].
  • Neurodegenerative diseases: Pectolinarin may protect against neurodegeneration by reducing oxidative stress and inflammation in the brain [].

Pectolinarin is a natural flavonoid belonging to the flavone subclass, characterized as a rutinoside conjugate of pectolinarigenin, specifically identified as pectolinarigenin-7-O-rutinoside. Its chemical formula is C29H34O15C_{29}H_{34}O_{15}, and it is primarily isolated from various plants, notably from the genus Cirsium, which includes species like Cirsium japonicum and Cirsium setidens . Pectolinarin exhibits a range of biological activities, making it a compound of significant interest in pharmacological research.

Pectolinarin can undergo hydrolysis to yield its aglycone, pectolinarigenin, through enzymatic or acidic reactions. This transformation involves breaking the glycosidic bond between the sugar moiety and the aglycone part, leading to the release of pectolinarigenin, which retains many of the biological properties attributed to pectolinarin .

Pectolinarin has been extensively studied for its biological activities, which include:

  • Antioxidant Activity: It enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione S-transferase, contributing to its hepatoprotective effects .
  • Anti-inflammatory Effects: Pectolinarin exhibits significant anti-inflammatory properties, demonstrated in various in vitro and in vivo studies .
  • Antidiabetic Properties: The compound has shown potential in inhibiting enzymes like α-glucosidase, thus aiding in blood sugar regulation .
  • Antitumor Activity: Research indicates that pectolinarin can inhibit the proliferation of cancer cells, showcasing its potential as an antitumor agent .

The synthesis of pectolinarin can be achieved through several methods:

  • Natural Extraction: It is primarily isolated from plant sources using techniques such as high-performance liquid chromatography (HPLC) to purify extracts from Cirsium species .
  • Chemical Synthesis: Synthetic approaches may involve glycosylation reactions where pectolinarigenin is reacted with sugar moieties under specific conditions to form pectolinarin .

Pectolinarin's diverse biological activities make it applicable in various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it holds promise for developing drugs targeting oxidative stress-related diseases.
  • Nutraceuticals: Its presence in dietary supplements is supported by its health benefits, particularly concerning metabolic disorders like diabetes.
  • Cosmetics: The antioxidant properties may also find applications in skincare formulations aimed at reducing oxidative damage to skin cells .

Studies have evaluated the interactions between pectolinarin and various biological systems. For instance, it has been shown to modulate signaling pathways involved in inflammation and cancer progression, including the NF-κB and Nrf2 pathways . Additionally, interaction studies indicate that pectolinarin may enhance the efficacy of other therapeutic agents when used in combination therapies .

Pectolinarin shares similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
PectolinarigeninAglycone of PectolinarinAntioxidant, anti-inflammatoryMore potent than pectolinarin in certain assays
HispidulinFlavoneAntioxidantContains additional hydroxyl groups
ScutellareinFlavoneAntioxidant, anti-inflammatoryExhibits different binding affinities
QuercetinFlavonolAntioxidant, anti-inflammatoryWidely studied; different sugar moiety

Pectolinarin is unique due to its specific glycosylation at the 7-O position and its distinct pharmacological profile that includes hepatoprotective effects not commonly associated with many other flavonoids .

Purity

99.0% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

7

Exact Mass

622.18977037 g/mol

Monoisotopic Mass

622.18977037 g/mol

Heavy Atom Count

44

Appearance

Yellow powder

UNII

BY44L9O1RR

Wikipedia

Pectolinarin
Totomycin

Dates

Modify: 2023-09-17
1: Lim H, Son KH, Chang HW, Bae K, Kang SS, Kim HP. Anti-inflammatory activity of
pectolinarigenin and pectolinarin isolated from Cirsium chanroenicum. Biol Pharm
Bull. 2008 Nov;31(11):2063-7. PubMed PMID: 18981574.


2: Martínez-Vázquez M, Ramírez Apan TO, Lastra AL, Bye R. A comparative study of
the analgesic and anti-inflammatory activities of pectolinarin isolated from
Cirsium subcoriaceum and linarin isolated from Buddleia cordata. Planta Med. 1998
Mar;64(2):134-7. PubMed PMID: 9525105.

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